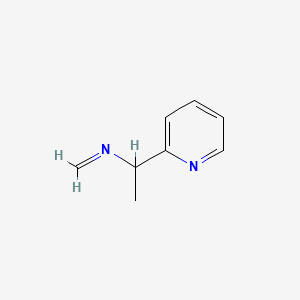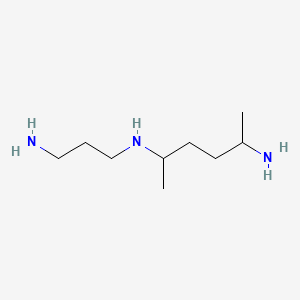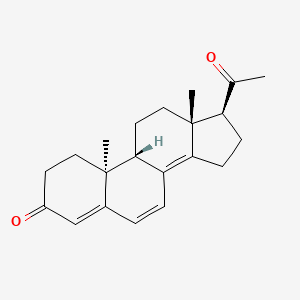
9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione
Overview
Description
9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione (9beta,10alpha-PGD2) is a metabolite of the prostaglandin D2 (PGD2) pathway, which is involved in a wide range of biological processes, including inflammation, pain, and allergic reactions. 9beta,10alpha-PGD2 is a potent agonist of the G-protein-coupled receptor CRTH2, and has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Pharmacological Treatments in Neuropathic Pain
The research discusses the efficacy of pharmacological treatments in neuropathic pain, detailing the effectiveness of various drugs and their mechanisms of action. This could be relevant in understanding how certain chemical compounds interact with biological systems, although it's not directly linked to the specific compound (Sindrup & Jensen, 1999).
Ant Cuticular Hydrocarbons
This paper reviews the cuticular hydrocarbon (CHC) profiles of ant species, which includes a detailed analysis of various hydrocarbon groups and their biological implications. It provides insights into the diversity of hydrocarbons and their potential applications, which might be indirectly relevant to the structural or functional properties of 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione (Martin & Drijfhout, 2009).
Heterocyclic Compounds Bearing Triazine Scaffold
This review elaborates on the significance of triazine, a class of heterocyclic compounds in medicinal chemistry. It discusses various synthetic derivatives of triazine and their broad spectrum of biological activities, offering a perspective on how complex organic compounds can be utilized in pharmaceuticals, potentially relevant to understanding the applications of this compound (Verma, Sinha, & Bansal, 2019).
Mechanism of Action
Target of Action
Dydrogesterone Impurity A, also known as 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione or UNII-LJ088CWL1E, primarily targets the progesterone receptors in the uterus . The progesterone receptors play a crucial role in regulating the growth and normal shedding of the womb lining .
Mode of Action
Dydrogesterone Impurity A is a selective progesterone receptor agonist . It interacts with its targets by binding to the progesterone receptors in the uterus, leading to a complete secretory endometrium in an estrogen-primed uterus .
Biochemical Pathways
The compound’s interaction with progesterone receptors affects the endometrial proliferation and differentiation . This interaction leads to changes in the womb lining, which is crucial for menstrual cycle regulation, infertility treatment, and prevention of miscarriage .
Pharmacokinetics
Dydrogesterone Impurity A exhibits high oral bioavailability . This key pharmacokinetic feature allows for effective oral administration and may limit the risk of side-effects . .
Result of Action
The molecular and cellular effects of Dydrogesterone Impurity A’s action include the production of a complete secretory endometrium in an estrogen-primed uterus . This results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage .
Biochemical Analysis
Biochemical Properties
Dydrogesterone Impurity A, like dydrogesterone, is likely to interact with progesterone receptors in the body . These interactions play a crucial role in its biochemical reactions. The nature of these interactions is typically characterized by the compound binding to the progesterone receptors, which can then influence various biochemical pathways.
Cellular Effects
Dydrogesterone, the parent compound, is known to regulate the healthy growth and normal shedding of the womb lining by acting on progesterone receptors in the uterus . It’s plausible that Dydrogesterone Impurity A may have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dydrogesterone is a selective progesterone receptor agonist . This suggests that Dydrogesterone Impurity A might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Dydrogesterone has been shown to be stable under various conditions . It’s possible that Dydrogesterone Impurity A may exhibit similar stability and degradation patterns, as well as long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Dydrogesterone has been shown to produce antigonadotropic effects at sufficient doses in animals . It’s possible that Dydrogesterone Impurity A may have similar dosage-dependent effects, including threshold effects, toxic effects at high doses, or other adverse effects.
Metabolic Pathways
Dydrogesterone is metabolized in the liver, primarily through the hydrogenation of the 20-keto group . Dydrogesterone Impurity A may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.
properties
IUPAC Name |
(9S,10S,13R,17S)-17-acetyl-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,17,19H,6-11H2,1-3H3/t17-,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYHHQZKIYROJ-CWJKEVGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@]4([C@@H]3CC[C@]12C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177589 | |
| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23035-53-2 | |
| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023035532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9.BETA.,10.ALPHA.-PREGNA-4,6,8(14)-TRIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ088CWL1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



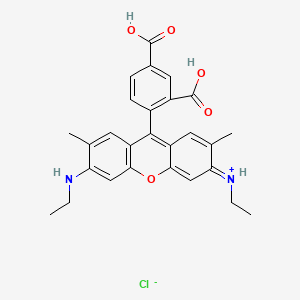

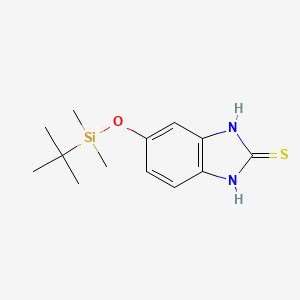

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)
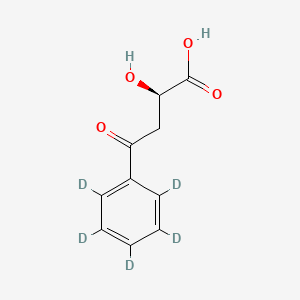
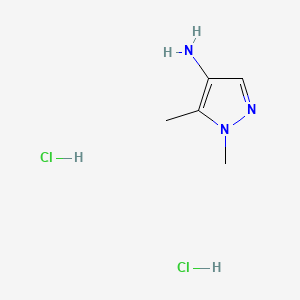
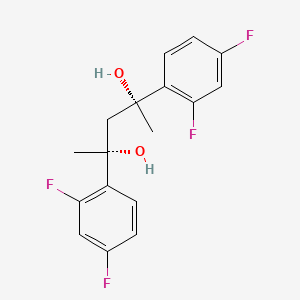
![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
